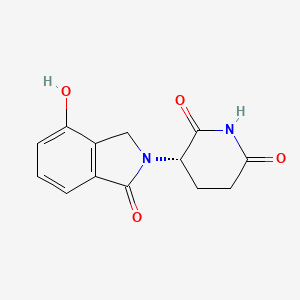
(S)-3-(4-Hydroxy-1-oxoisoindolin-2-YL)piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(4-Hydroxy-1-oxoisoindolin-2-YL)piperidine-2,6-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a piperidine ring fused with an isoindolinone moiety, which contributes to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(4-Hydroxy-1-oxoisoindolin-2-YL)piperidine-2,6-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: (S)-3-(4-Hydroxy-1-oxoisoindolin-2-YL)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoindolinone derivatives, while reduction can produce various piperidine-based compounds.
Aplicaciones Científicas De Investigación
(S)-3-(4-Hydroxy-1-oxoisoindolin-2-YL)piperidine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-3-(4-Hydroxy-1-oxoisoindolin-2-YL)piperidine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- (S)-3-(4-Hydroxy-1-oxoisoindolin-2-YL)pyrrolidine-2,5-dione
- (S)-3-(4-Hydroxy-1-oxoisoindolin-2-YL)morpholine-2,6-dione
Comparison: Compared to these similar compounds, (S)-3-(4-Hydroxy-1-oxoisoindolin-2-YL)piperidine-2,6-dione stands out due to its unique piperidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.
Propiedades
Fórmula molecular |
C13H12N2O4 |
|---|---|
Peso molecular |
260.24 g/mol |
Nombre IUPAC |
(3S)-3-(7-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H12N2O4/c16-10-3-1-2-7-8(10)6-15(13(7)19)9-4-5-11(17)14-12(9)18/h1-3,9,16H,4-6H2,(H,14,17,18)/t9-/m0/s1 |
Clave InChI |
HGPRKOYQOBYISD-VIFPVBQESA-N |
SMILES isomérico |
C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC=C3O |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



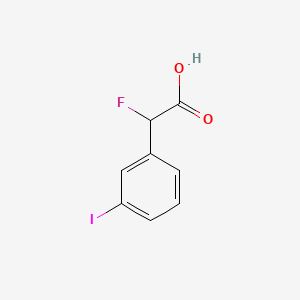
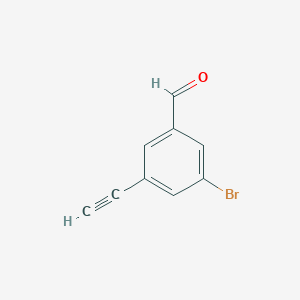
![2-fluoro-4-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B13472222.png)
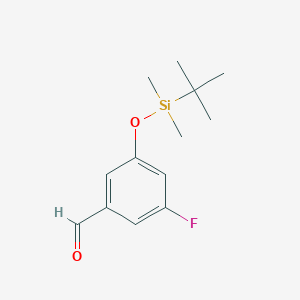

![6-(Aminomethyl)-5-oxaspiro[2.4]heptan-4-one hydrochloride](/img/structure/B13472240.png)
![2-(6-Chlorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13472245.png)
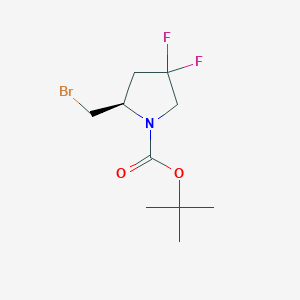
![2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-3-yl)ethyl]carbamate](/img/structure/B13472251.png)
![2-{8-Oxa-5-azaspiro[3.5]nonan-7-yl}ethan-1-ol](/img/structure/B13472252.png)
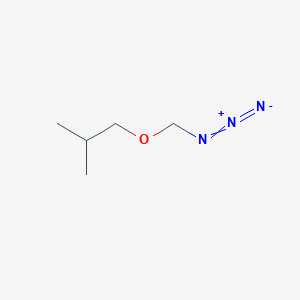
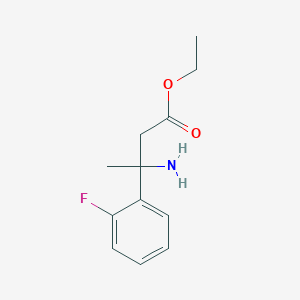
![1-(Methoxymethyl)-2-azaspiro[3.3]heptane](/img/structure/B13472275.png)
